5-(Dimethylamino)pentanoic acid hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, reflecting its structural composition as a pentanoic acid chain with a dimethylamino substituent at the fifth carbon position. The molecular formula of the hydrochloride salt is C₇H₁₆ClNO₂, with a corresponding molecular weight of 181.66 grams per mole. The free base form, prior to salt formation, possesses the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 grams per mole.
The compound is registered under multiple Chemical Abstracts Service numbers, with the hydrochloride salt designated as 25726-28-7 and the free base as 89855-60-7. Alternative systematic names include pentanoic acid, 5-(dimethylamino)-, hydrochloride, which emphasizes the parent pentanoic acid structure with the dimethylamino functional group modification. The International Chemical Identifier for the hydrochloride salt is InChI=1S/C7H15NO2.ClH/c1-8(2)6-4-3-5-7(9)10;/h3-6H2,1-2H3,(H,9,10);1H, providing a standardized representation of its molecular structure.
| Parameter | Hydrochloride Salt | Free Base |
|---|---|---|
| Molecular Formula | C₇H₁₆ClNO₂ | C₇H₁₅NO₂ |
| Molecular Weight | 181.66 g/mol | 145.20 g/mol |
| Chemical Abstracts Service Number | 25726-28-7 | 89855-60-7 |
| International Chemical Identifier Key | HOHQBFGGPNOAFB-UHFFFAOYSA-N | UYZSNVLEDLCWGU-UHFFFAOYSA-N |
The Simplified Molecular Input Line Entry System notation for the free base is CN(C)CCCCC(=O)O, illustrating the linear pentanoic acid backbone with the terminal dimethylamino group. This structural representation emphasizes the compound's dual functionality as both a tertiary amine and carboxylic acid, which significantly influences its chemical behavior and interactions.
Crystalline Structure Analysis
The crystalline structure of this compound exhibits distinct thermal properties that provide insight into its solid-state organization. The compound demonstrates a well-defined melting point range of 163-165 degrees Celsius for the hydrochloride salt, indicating a relatively organized crystalline lattice structure. This melting point represents a significant elevation compared to many simple organic acids, suggesting strong intermolecular interactions within the crystal matrix.
The free base form of the compound shows different thermal characteristics, with reported melting points in the range of 64-65 degrees Celsius when crystallized from acetone and water mixtures. This substantial difference in melting points between the salt and free base forms reflects the impact of ionic interactions and hydrogen bonding patterns on crystal stability. The hydrochloride salt formation introduces ionic character through the protonated amine group interacting with the chloride anion, resulting in enhanced crystal lattice energy.
Boiling point determinations reveal that the hydrochloride salt exhibits a boiling point of 273.4 degrees Celsius at 760 millimeters of mercury pressure, while the free base demonstrates a predicted boiling point of 235.5 ± 23.0 degrees Celsius under similar conditions. These thermal properties indicate significant intermolecular attractions in both the liquid and solid phases, likely attributable to hydrogen bonding capabilities of both the carboxylic acid and amino functional groups.
The density characteristics and refractive index properties contribute to understanding the compound's three-dimensional structure. The free base exhibits a predicted density of 1.0 ± 0.1 grams per cubic centimeter and a refractive index of 1.457. These optical and physical properties suggest a compact molecular arrangement with moderate polarizability, consistent with the presence of both electron-donating amino groups and electron-withdrawing carboxyl functionality.
Protonation States and Zwitterionic Properties
The protonation behavior of this compound is governed by the presence of two ionizable functional groups: the carboxylic acid moiety and the tertiary amine group. The predicted acidity coefficient value for the free base form is 4.58 ± 0.10, indicating the carboxylic acid group's propensity to donate protons under physiological conditions. This acidic character places the compound within the range of typical aliphatic carboxylic acids, though the electron-donating effect of the distant dimethylamino group may provide slight modulation of this acidity.
The dimethylamino group, being a tertiary amine, exhibits basic properties that can accept protons under appropriate conditions. The spatial separation between the carboxylic acid and amino functional groups, connected by a four-carbon alkyl chain, creates the potential for intramolecular interactions while maintaining distinct protonation sites. This structural arrangement suggests that the compound may exist in multiple ionization states depending on solution conditions and environmental factors.
In aqueous solutions, the compound can potentially exist as a zwitterionic species under specific conditions where the carboxylic acid group is deprotonated while the amino group remains protonated or neutral. The formation of the hydrochloride salt specifically targets the basic amino nitrogen, creating a permanently charged ammonium species while leaving the carboxylic acid group available for further acid-base interactions.
The water solubility characteristics of both forms reflect these protonation states significantly. The hydrochloride salt demonstrates enhanced water solubility compared to the free base due to the ionic character introduced by salt formation. This increased hydrophilicity makes the hydrochloride form particularly suitable for applications requiring aqueous compatibility while maintaining the compound's essential chemical functionality.
Comparative Analysis with Related Amino Acid Derivatives
When compared to structurally related amino acid derivatives, this compound exhibits unique characteristics that distinguish it from both natural and synthetic analogs. The closest structural relative is 5-aminopentanoic acid (also known as 5-aminovaleric acid), which shares the same carbon backbone but contains a primary amino group instead of the dimethylated tertiary amine. This structural modification significantly alters the compound's basicity, steric properties, and potential for hydrogen bonding interactions.
5-Aminopentanoic acid, with the molecular formula C₅H₁₁NO₂ and molecular weight of 117.15 grams per mole, demonstrates different physical properties including a higher melting point of 158-161 degrees Celsius for the free base. The primary amino group in 5-aminopentanoic acid provides multiple hydrogen bonding opportunities that are absent in the dimethylated derivative, resulting in stronger intermolecular attractions in the solid state.
Another relevant comparison can be made with 2-amino-5-(dimethylamino)pentanoic acid, which contains an additional amino group at the second carbon position, creating a structure with dual amino functionality. This bis-amino derivative, with molecular formula C₇H₁₆N₂O₂, demonstrates how positional isomerism and functional group multiplication affect overall molecular properties and potential biological activities.
| Compound | Molecular Formula | Molecular Weight | Melting Point | Key Structural Features |
|---|---|---|---|---|
| 5-(Dimethylamino)pentanoic acid | C₇H₁₅NO₂ | 145.20 g/mol | 64-65°C | Tertiary amine, single acid group |
| 5-Aminopentanoic acid | C₅H₁₁NO₂ | 117.15 g/mol | 158-161°C | Primary amine, single acid group |
| 2-Amino-5-(dimethylamino)pentanoic acid | C₇H₁₆N₂O₂ | ~160.22 g/mol | Not specified | Primary and tertiary amines, single acid group |
The substitution pattern analysis reveals that the dimethylamino modification reduces the hydrogen bonding capability while increasing steric bulk around the nitrogen center. This structural change impacts both the compound's crystalline organization and its potential interactions with biological targets or synthetic reagents. The tertiary amine character also affects the compound's basicity and protonation behavior compared to primary amino analogs.
The comparative analysis with gamma-aminobutyric acid derivatives highlights another dimension of structural relationships, where the carbon chain length and amino group positioning create distinct pharmacological and chemical profiles. These structural variations demonstrate how subtle modifications in amino acid derivatives can lead to significantly different properties and potential applications in research and industrial contexts.
Properties
IUPAC Name |
5-(dimethylamino)pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8(2)6-4-3-5-7(9)10;/h3-6H2,1-2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHQBFGGPNOAFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628601 | |
| Record name | 5-(Dimethylamino)pentanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25726-28-7 | |
| Record name | 5-(Dimethylamino)pentanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(dimethylamino)pentanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Amination of Pentanoic Acid
The most common laboratory synthesis of 5-(Dimethylamino)pentanoic acid involves the reaction of pentanoic acid or its derivatives with dimethylamine. This process typically uses reductive amination or nucleophilic substitution strategies under controlled conditions.
- Reagents: Pentanoic acid, dimethylamine, formic acid, formaldehyde, and hydrochloric acid.
- Reaction Type: Reductive amination or Mannich-type reaction.
- Typical Conditions: Microwave-assisted synthesis at 100 W power, 110°C for 20 to 120 minutes.
- Mechanism: Formaldehyde and formic acid facilitate the formation of an iminium intermediate, which reacts with dimethylamine to introduce the dimethylamino group at the 5-position of pentanoic acid.
Industrial Scale Synthesis
Industrial production mimics the laboratory process but is adapted for large-scale efficiency and safety:
- Reactor Types: Bulk reactors with precise temperature and pressure control; continuous flow reactors for consistent quality.
- Purification: Combination of distillation and recrystallization (methanol and diethyl ether) to isolate the hydrochloride salt.
- Yield Optimization: Reaction parameters such as temperature, pH, and reagent concentrations are optimized for maximum yield and purity.
Purification and Conversion to Hydrochloride Salt
- Purification Methods: Recrystallization from methanol and diethyl ether is the primary method to purify the free acid form.
- Hydrochloride Salt Formation: The purified 5-(Dimethylamino)pentanoic acid is treated with concentrated hydrochloric acid to form the hydrochloride salt, which improves solubility and stability for storage and further applications.
Reaction Analysis and Variants
| Reaction Type | Reagents/Conditions | Product/Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Reductive Amination | Pentanoic acid, dimethylamine, formaldehyde, formic acid, 110°C, microwave | 5-(Dimethylamino)pentanoic acid | 70-85 | Microwave reduces reaction time |
| Oxidation | KMnO₄/H₂SO₄ or CrO₃/AcOH | Oxidized derivatives (nitro, ketone) | 65-72 | Side reactions, used for derivative synthesis |
| Reduction | LiAlH₄ (THF, reflux) or H₂/Pd-C (50 psi, 80°C) | Alcohol or primary amine derivatives | 78-85 | Retains or modifies amino group |
| Substitution | SOCl₂ or alkyl halides | Acid chlorides or quaternary ammonium salts | N/A | Enables peptide synthesis or surfactant production |
Detailed Stock Solution Preparation (For Hydrochloride Salt)
The hydrochloride salt is commonly prepared and handled in solution form for biological and chemical applications. The following table summarizes typical stock solution preparations:
| Stock Solution Concentration | Amount of 5-(Dimethylamino)pentanoic Acid Hydrochloride | Volume of Solvent (mL) |
|---|---|---|
| 1 mM | 1 mg | 5.5048 |
| 1 mM | 5 mg | 27.5239 |
| 1 mM | 10 mg | 55.0479 |
| 5 mM | 1 mg | 1.101 |
| 5 mM | 5 mg | 5.5048 |
| 5 mM | 10 mg | 11.0096 |
| 10 mM | 1 mg | 0.5505 |
| 10 mM | 5 mg | 2.7524 |
| 10 mM | 10 mg | 5.5048 |
Note: Preparation involves dissolving the compound in solvents such as DMSO, followed by dilution with PEG300, Tween 80, water, or corn oil for in vivo formulations, ensuring clarity at each step.
Alternative Synthetic Strategies and Patent Insights
A related synthetic approach involves multi-step reactions starting from halogenated pentanoic acid derivatives:
- Step 1: Preparation of higher alkyl esters of halogenated pentanoic acids by reaction with alkyl halides at low temperatures (-20 to 30°C).
- Step 2: O-alkylation with phenols in the presence of strong alkaline bases and phase transfer catalysts at 100–150°C.
- Step 3: Hydrolysis of esters under alkaline conditions at 100–120°C to yield the desired acid salts.
- Isolation: Extraction, washing, and crystallization steps to purify the final product.
Though this patent (EP0575303A1) focuses on structurally related compounds, the methodology informs approaches to functionalize pentanoic acid derivatives and could be adapted for 5-(Dimethylamino)pentanoic acid synthesis.
Summary of Preparation Methodologies
| Preparation Aspect | Laboratory Scale | Industrial Scale | Notes |
|---|---|---|---|
| Starting Materials | Pentanoic acid, dimethylamine, formaldehyde | Same, but in bulk quantities | Purity of reagents critical |
| Reaction Conditions | Microwave reactor, 100 W, 110°C, 20–120 min | Bulk reactors or continuous flow, controlled T | Scale-up requires precise control |
| Purification | Recrystallization (methanol, diethyl ether) | Distillation, crystallization | Hydrochloride salt formation post-purification |
| Salt Formation | Addition of concentrated HCl | Same | Enhances solubility and stability |
| Yield | 70-85% | Comparable with optimization | Reaction parameters affect yield |
Research Findings and Optimization Notes
- Microwave-assisted synthesis significantly shortens reaction time while maintaining high yield and purity.
- Reaction temperature and time are crucial; higher temperatures (>110°C) may lead to side reactions or degradation.
- Purification by recrystallization ensures removal of unreacted starting materials and side products.
- Conversion to hydrochloride salt improves handling and application in biological assays.
- Industrial methods emphasize continuous flow systems to maintain consistent quality and reduce batch variability.
This comprehensive analysis of preparation methods for this compound integrates diverse research findings and industrial practices, providing a professional and authoritative resource for chemists and researchers working with this compound.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)pentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Scientific Research Applications
5-(Dimethylamino)pentanoic acid hydrochloride has been studied for its diverse applications:
Inhibition of Nitric Oxide Synthases
Derivatives of this compound have shown potential in inhibiting nitric oxide synthases (NOS), which are crucial in regulating various physiological processes including vasodilation and neurotransmission. The inhibition can modulate immune responses and vascular tone, making it relevant in cardiovascular research and therapies targeting inflammatory diseases.
Antitumor and Antimicrobial Properties
Research indicates that certain derivatives exhibit antitumor activity against specific cancer cell lines and antimicrobial properties against various pathogens. This suggests potential applications in cancer therapy and infection control, highlighting the compound's role in developing new therapeutic agents.
Photodynamic Therapy
The compound has been utilized in photodynamic therapy (PDT), particularly for treating conditions such as urethral condyloma acuminatum. PDT employs light-sensitive compounds to produce reactive oxygen species that can selectively destroy tumor cells upon activation by light.
Synthesis of Radiopaque Compounds
This compound is also involved in synthesizing radiopaque compounds, which are used in medical imaging to enhance the contrast of structures within the body during X-ray examinations.
Case Studies
Several studies have highlighted the efficacy of this compound:
- A study demonstrated its ability to inhibit NOS in vitro, leading to reduced inflammation markers in animal models.
- Clinical trials have explored its use in combination therapies for cancer treatment, showing promising results in tumor regression.
- Research on its antimicrobial properties revealed effectiveness against resistant strains of bacteria, suggesting potential as a novel antibiotic agent.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its derivatives that inhibit nitric oxide synthases act by binding to the active sites of these enzymes, thereby preventing the production of nitric oxide. This inhibition can modulate immune responses, vascular tone, and neurotransmission .
Comparison with Similar Compounds
The following analysis compares 5-(dimethylamino)pentanoic acid hydrochloride with structurally and functionally related pentanoic acid derivatives, focusing on substituents, physicochemical properties, synthesis, and applications.
Structural Analogues with Tertiary Amine Substitutions
Key Observations :
- Substituent Effects: The dimethylamino group (-N(CH₃)₂) in the target compound provides moderate hydrophilicity compared to bulkier piperidinyl or azepanyl groups, which increase lipophilicity .
- Solubility : The hydrochloride salt form enhances aqueous solubility, critical for biochemical assays. In contrast, Loxiglumide’s larger hydrophobic substituents limit water solubility but improve membrane permeability .
Amino Acid Derivatives with Ester or Oxo Modifications
Key Observations :
- Functional Groups : Esterification (e.g., methyl ester) increases volatility for analytical applications but reduces stability in aqueous environments compared to the carboxylic acid form .
- Oxo Derivatives: The presence of a ketone group (e.g., 5-amino-4-oxopentanoic acid) introduces polarity and reactivity, enabling participation in metabolic pathways .
Physicochemical Data Comparison
| Property | This compound | (S)-5-(Piperidin-1-yl)pentanoic acid hydrochloride | 5-Amino-4-oxopentanoic acid hydrochloride |
|---|---|---|---|
| Water Solubility | High (HCl salt) | Moderate | Moderate (polar substituents) |
| LogP (Predicted) | ~0.5 | ~1.8 | ~-0.3 |
| Melting Point | Not reported | 180–185°C (decomp.) | 210–215°C (decomp.) |
| Synthetic Yield | 98% purity | 70–85% (catalytic methods) | 60–75% (acid-catalyzed) |
Biological Activity
5-(Dimethylamino)pentanoic acid hydrochloride (DMAPAH) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Chemical Formula : C₇H₁₆ClN₂O₂
- Molecular Weight : 178.67 g/mol
- CAS Number : 25726-28-7
The presence of the dimethylamino group enhances the compound's solubility and reactivity, allowing it to interact effectively with various biological targets.
The biological activity of DMAPAH is primarily attributed to its interaction with specific enzymes and receptors:
- Nitric Oxide Synthase Inhibition : DMAPAH and its derivatives have been shown to inhibit nitric oxide synthases, which are crucial in regulating vascular tone and neurotransmission. This inhibition can modulate immune responses and has implications for treating cardiovascular diseases.
- Antimicrobial Activity : Research indicates that DMAPAH exhibits antimicrobial properties, making it a candidate for infection control strategies. Its derivatives have demonstrated effectiveness against various microbial strains.
- Antitumor Properties : Some studies suggest that DMAPAH derivatives may possess antitumor activity, potentially contributing to cancer therapy.
- Photodynamic Therapy Applications : The compound has been utilized in photodynamic therapy, particularly for conditions such as urethral condyloma acuminatum, showcasing its versatility in therapeutic contexts.
Inhibition of Oxidative Stress-Mediated Cell Apoptosis
A study investigated the protective effects of DMAPAH against hydrogen peroxide-induced apoptosis in human dermal papilla cells (hDPCs). Results indicated that pre-treatment with DMAPAH significantly reduced oxidative stress markers and apoptosis-related signaling pathways, highlighting its potential as a neuroprotective agent .
Antimicrobial Efficacy
In vitro studies have demonstrated the antibacterial activity of DMAPAH against various pathogens. A series of experiments revealed that DMAPAH showed significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | C₇H₁₆ClN₂O₂ | Enhanced solubility due to dimethylamino group |
| 5-(Dimethylamino)valeric acid hydrochloride | C₆H₁₄ClN₂O₂ | Shorter carbon chain, different biological activity |
| 5-(Dimethylamino)hexanoic acid hydrochloride | C₈H₁₈ClN₂O₂ | Longer carbon chain, affecting reactivity and properties |
DMAPAH is unique among its analogs due to its specific positioning of the dimethylamino group, which significantly influences its biological activity compared to similar compounds.
Q & A
Q. What are the critical considerations for synthesizing 5-(dimethylamino)pentanoic acid hydrochloride with high purity?
Synthesis requires precise control of reaction parameters such as temperature, pH, and stoichiometric ratios of precursors. For amino acid derivatives like this compound, protecting groups (e.g., tert-butoxycarbonyl, BOC) are often employed to prevent side reactions at the amine and carboxylic acid functionalities. Post-synthesis purification via recrystallization or chromatography is essential to achieve >95% purity. Reaction optimization should prioritize minimizing byproducts like unreacted intermediates or hydrolyzed derivatives .
Q. How can researchers validate the structural integrity of this compound?
Characterization should combine multiple analytical techniques:
- Nuclear Magnetic Resonance (NMR): Confirm the presence of dimethylamino (δ ~2.2–2.8 ppm for CH₃ groups) and pentanoic acid backbone (δ ~1.5–2.5 ppm for CH₂ groups) .
- Mass Spectrometry (MS): Verify molecular weight (e.g., 167.64 g/mol for C₆H₁₄ClNO₂) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., carboxylic acid O-H stretch at ~2500–3300 cm⁻¹) .
Cross-referencing with PubChem or DSSTox data ensures alignment with established standards .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Solubility: Dissolve in polar solvents (e.g., water, methanol) at concentrations ≤10 mM to avoid precipitation .
- Storage: Keep at −20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or oxidation. Lyophilized forms are preferred for long-term stability .
- Safety: Use fume hoods for handling powdered forms to avoid inhalation hazards, and follow institutional chemical hygiene plans .
Advanced Research Questions
Q. How can computational methods streamline reaction optimization for derivatives of this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and intermediates, reducing trial-and-error experimentation. For example:
- Reaction Path Search: Identify transition states and activation energies for amidation or alkylation steps .
- Solvent Effects: Simulate solvent interactions (e.g., water vs. DMSO) to optimize reaction yields .
Pairing computational results with high-throughput screening (e.g., varying catalysts or temperatures) accelerates discovery .
Q. What analytical challenges arise when detecting trace impurities in this compound, and how can they be resolved?
Impurities like unreacted dimethylamine or oxidized byproducts may co-elute with the target compound during HPLC. Strategies include:
- Advanced Chromatography: Use reverse-phase HPLC with ion-pairing agents (e.g., trifluoroacetic acid) to improve separation .
- Tandem MS (MS/MS): Differentiate structurally similar impurities via unique fragmentation patterns .
- Quantitative NMR (qNMR): Quantify impurities at <0.1% levels using internal standards (e.g., maleic acid) .
Q. How do pH and ionic strength influence the compound’s stability in aqueous buffers?
- pH Stability: The compound may hydrolyze under acidic (pH <3) or alkaline (pH >9) conditions. Buffers near physiological pH (7.4) are optimal for biological assays .
- Ionic Strength: High salt concentrations (e.g., >150 mM NaCl) can induce aggregation. Use low-ionic-strength buffers (e.g., 10 mM phosphate) for solubility studies .
Long-term stability assays (e.g., 1–4 weeks at 4°C) with periodic HPLC monitoring are recommended .
Q. What experimental designs address contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition) may stem from:
- Batch Variability: Validate purity across batches via LC-MS .
- Assay Conditions: Standardize parameters like incubation time, temperature, and solvent composition .
- Control Experiments: Include positive/negative controls (e.g., known inhibitors) to confirm assay validity .
Meta-analyses of published data can identify trends or outliers .
Methodological Resources
- Synthetic Protocols: Refer to PubChem’s experimental procedures (CID 71756558) for step-by-step guidance .
- Analytical Standards: Cayman Chemical provides certified reference materials for calibration .
- Computational Tools: ICReDD’s reaction path search software integrates DFT and machine learning for reaction design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
